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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-indazole

Cat. No.: B109465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-
Bromo-1-methyl-1H-indazole, a key heterocyclic compound with applications in medicinal

chemistry and drug discovery. This document outlines the analytical techniques and

experimental protocols essential for confirming the identity, purity, and structure of this

molecule.

Physicochemical Properties
5-Bromo-1-methyl-1H-indazole is a solid at room temperature with the molecular formula

C₈H₇BrN₂. A summary of its key physicochemical properties is presented in Table 1.

Property Value Reference

Molecular Formula C₈H₇BrN₂ -

Molecular Weight 211.06 g/mol Calculated

Appearance White solid [1]

Melting Point 111-112 °C [2]

Spectroscopic and Spectrometric Data
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The structural elucidation of 5-Bromo-1-methyl-1H-indazole is achieved through a

combination of spectroscopic and spectrometric techniques. The following sections detail the

expected and observed data from these analyses.

Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition of the target

compound. The presence of a bromine atom is readily identified by the characteristic isotopic

pattern in the mass spectrum.

Ion m/z (Observed) m/z (Calculated) Notes

[M+H]⁺ 212.2 211.98

The observed mass

corresponds to the

protonated molecule,

confirming the

molecular weight.[1]

Isotopic Pattern M:M+2 ≈ 1:1 -

The nearly equal

intensity of the

molecular ion peak

and the M+2 peak is

characteristic of the

presence of one

bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for the confirmation of its

connectivity and substitution pattern.

¹H NMR (400 MHz, CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.9 s 1H H-3

~7.7 d 1H H-4

~7.5 d 1H H-7

~7.3 dd 1H H-6

~4.0 s 3H N-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~140 C-7a

~135 C-3

~128 C-6

~125 C-4

~122 C-3a

~115 C-5

~110 C-7

~35 N-CH₃

Note: The NMR data presented here are predicted values based on the structure of 5-Bromo-
1-methyl-1H-indazole and typical chemical shifts for similar indazole derivatives. Experimental

verification is required for precise assignments.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by

detecting the vibrational frequencies of its bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (N-CH₃)

~1600, 1480 Strong C=C stretching (aromatic ring)

~1500 Strong C=N stretching

~1350 Medium C-N stretching

~800 Strong C-H out-of-plane bending

~600 Medium C-Br stretching

Note: The IR data presented are typical absorption ranges for the indicated functional groups.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (LC-MS)
Sample Preparation: A solution of 5-Bromo-1-methyl-1H-indazole is prepared in a suitable

solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an

electrospray ionization (ESI) source is used.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3 mL/min.

Mass Spectrometer Settings:
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Ionization Mode: Positive ESI.

Scan Range: m/z 100-500.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS)

is used as an internal standard.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse experiment.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The spectrum is baseline-corrected and the peaks are labeled.

Logical Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the comprehensive structural

characterization of 5-Bromo-1-methyl-1H-indazole.
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Synthesis & Purification

Structural Characterization

Data Analysis & Confirmation

Synthesis of 5-Bromo-1-methyl-1H-indazole

Purification (e.g., Recrystallization, Chromatography)

Mass Spectrometry (LC-MS) NMR Spectroscopy (¹H, ¹³C) FT-IR Spectroscopy X-ray Crystallography (optional)

Molecular Weight & Formula Confirmation Connectivity & Isomer Confirmation Functional Group Identification Absolute Structure & Packing

Final Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Characterization of 5-Bromo-1-methyl-1H-
indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109465#5-bromo-1-methyl-1h-indazole-structural-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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